molecular formula C22H16N4 B11521355 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline

1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline

Cat. No.: B11521355
M. Wt: 336.4 g/mol
InChI Key: YQQCZJLUFSZDCJ-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]quinoxaline core substituted with a 4-methylphenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with 2-phenylquinoxaline-3-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as zinc triflate or other Lewis acids may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or methylphenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of reduced pyrazoloquinoxaline derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound can intercalate with DNA, leading to the disruption of cellular processes and inducing apoptosis in cancer cells . Additionally, it may generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can enhance its binding affinity to biological targets and improve its efficacy in various applications.

Properties

Molecular Formula

C22H16N4

Molecular Weight

336.4 g/mol

IUPAC Name

1-(4-methylphenyl)-3-phenylpyrazolo[4,3-b]quinoxaline

InChI

InChI=1S/C22H16N4/c1-15-11-13-17(14-12-15)26-22-21(20(25-26)16-7-3-2-4-8-16)23-18-9-5-6-10-19(18)24-22/h2-14H,1H3

InChI Key

YQQCZJLUFSZDCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC4=CC=CC=C4N=C3C(=N2)C5=CC=CC=C5

Origin of Product

United States

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